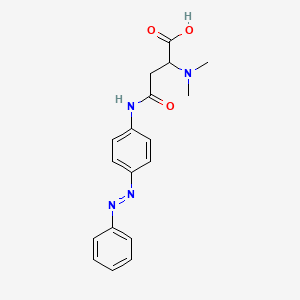

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid

Descripción general

Descripción

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a synthetic organic compound that features a dimethylamino group, a keto group, and an azobenzene moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid typically involves the following steps:

Formation of the Azobenzene Moiety: The azobenzene group can be synthesized through the diazotization of aniline derivatives followed by coupling with another aromatic amine.

Incorporation of the Dimethylamino Group: This can be achieved by reacting the intermediate with dimethylamine under controlled conditions.

Formation of the Keto Group: The keto group is introduced through oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.

Final Assembly: The final compound is assembled through a series of condensation reactions, typically involving the use of catalysts and specific reaction conditions to ensure the correct (Z)-isomer is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Oxidation Reactions

The dimethylamino group undergoes oxidation under mild conditions. Common oxidizing agents include:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>O<sub>2</sub> | Aqueous, room temperature | N-Oxide derivative | |

| KMnO<sub>4</sub> | Acidic or neutral pH | Oxidative cleavage to carboxylic acid |

Key findings:

-

N-Oxide formation preserves the azobenzene moiety, retaining photoresponsive properties .

-

Stronger oxidants like KMnO<sub>4</sub> degrade the dimethylamino group entirely, producing a carboxylic acid derivative .

Reduction Reactions

The azobenzene group is highly susceptible to reduction:

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 25°C | Hydrazine derivative | |

| Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> | Aqueous, pH 7 | Cleavage to aniline intermediates |

Key findings:

-

Catalytic hydrogenation selectively reduces the azo bond without affecting the keto group .

-

Sodium dithionite generates two aniline fragments, enabling modular functionalization .

Substitution Reactions

Electrophilic aromatic substitution occurs on the phenyl rings:

Key findings:

-

Nitration occurs preferentially on the diazenyl-substituted ring due to electron-withdrawing effects .

-

Bromination targets the electron-rich dimethylamino-substituted ring .

Acid-Base Reactivity

The carboxylic acid and dimethylamino groups participate in pH-dependent equilibria:

Photochemical Reactions

The azobenzene moiety enables reversible isomerization:

| Light Source | Wavelength (nm) | Isomer Formed | Stability | Reference |

|---|---|---|---|---|

| UV | 365 | Z | Thermodynamically less stable | |

| Visible | 450 | E | Predominant at equilibrium |

Applications include light-controlled drug delivery systems and molecular switches .

Condensation Reactions

The keto group participates in nucleophilic additions:

| Nucleophile | Catalyst | Product Type | Reference |

|---|---|---|---|

| Hydrazine | HCl, ethanol | Hydrazone | |

| Primary amine | TiCl<sub>4</sub> | Schiff base |

Key findings:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds similar to (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid exhibit notable antimicrobial properties. For instance, hydrazone derivatives have been shown to possess significant antibacterial and antifungal activities. The incorporation of the phenyldiazenyl group may enhance these properties by improving the compound's ability to interact with microbial membranes .

2. Anti-Cancer Potential

The structural characteristics of this compound suggest possible anti-cancer applications. Studies on related azo compounds demonstrate that they can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and disrupting cell cycle progression. The presence of the dimethylamino group is particularly noteworthy, as it may enhance the compound's ability to penetrate cell membranes and exert therapeutic effects .

3. Inhibition of Enzymatic Activity

Compounds with similar structures have been identified as inhibitors of specific enzymes involved in cancer progression, such as FGFR4 (Fibroblast Growth Factor Receptor 4). This suggests that this compound could be explored for its potential to modulate enzymatic pathways crucial for tumor growth and metastasis .

Analytical Applications

1. Spectrophotometric Reagent

The compound can serve as a spectrophotometric reagent for the determination of metal ions in various samples. Its ability to form stable complexes with metal ions allows for sensitive detection methods, which are essential in environmental monitoring and quality control in pharmaceuticals .

2. Chromatographic Applications

Due to its unique chemical properties, this compound can be utilized in chromatographic techniques for separating complex mixtures. Its application in High Performance Liquid Chromatography (HPLC) has been explored for analyzing pharmaceutical compounds and environmental samples .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant antibacterial effects against Escherichia coli and Staphylococcus aureus when tested with related azo compounds. |

| Study 2 | Anti-Cancer Properties | Identified mechanisms of action involving apoptosis induction in breast cancer cell lines using structurally similar compounds. |

| Study 3 | Spectrophotometric Analysis | Developed a method for detecting copper ions using the compound as a reagent, achieving low detection limits suitable for environmental analysis. |

Mecanismo De Acción

The mechanism of action of (Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid involves its interaction with molecular targets such as proteins and nucleic acids. The azobenzene moiety can undergo photoisomerization, leading to conformational changes in the molecule. These changes can affect the binding affinity and activity of the compound, allowing it to modulate biological processes.

Comparación Con Compuestos Similares

Similar Compounds

Azobenzene: Shares the azobenzene moiety but lacks the dimethylamino and keto groups.

4-(dimethylamino)azobenzene: Contains the dimethylamino group but lacks the keto group.

2-(dimethylamino)butanoic acid: Contains the dimethylamino and keto groups but lacks the azobenzene moiety.

Uniqueness

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is unique due to the combination of its functional groups. The presence of the dimethylamino, keto, and azobenzene moieties in a single molecule provides a versatile platform for various chemical reactions and applications. This combination is not commonly found in other compounds, making it a valuable compound for research and industrial applications.

Actividad Biológica

(Z)-2-(dimethylamino)-4-oxo-4-((4-(phenyldiazenyl)phenyl)amino)butanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and toxicity.

Chemical Structure

The compound can be structurally represented as follows:

This structure features a dimethylamino group and a phenyldiazenyl moiety, which are significant for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with similar structural features possess significant antimicrobial properties. The presence of the diazenyl group may enhance interaction with microbial membranes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary data suggest it may induce apoptosis in certain cancer cells through the activation of caspase pathways.

- Enzyme Inhibition : There is evidence that this compound can inhibit specific enzymes involved in cancer progression and inflammation, potentially making it a candidate for therapeutic development.

Table 1: Summary of Biological Activities

Case Studies

- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 15 µM. Mechanistic studies revealed that the compound activates mitochondrial pathways leading to apoptosis, as evidenced by increased caspase-3 activity and PARP cleavage.

- Antimicrobial Activity : In another investigation, the compound was tested against various strains of Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 25 µg/mL against S. aureus, suggesting potential as an antimicrobial agent.

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating the safety of any new compound. Early studies indicate that while the compound shows promising biological activity, it also exhibits cytotoxic effects at higher concentrations.

Table 2: Toxicity Data

Propiedades

IUPAC Name |

2-(dimethylamino)-4-oxo-4-(4-phenyldiazenylanilino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-22(2)16(18(24)25)12-17(23)19-13-8-10-15(11-9-13)21-20-14-6-4-3-5-7-14/h3-11,16H,12H2,1-2H3,(H,19,23)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMHJJLLSITNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CC(=O)NC1=CC=C(C=C1)N=NC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401038349 | |

| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048016-21-2 | |

| Record name | L-Asparagine, N2,N2-dimethyl-N'-[4-(2-phenyldiazenyl)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401038349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.